4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine
Description
Properties
IUPAC Name |
4-(2,4-dichlorophenyl)sulfanyl-6-(methoxymethyl)-2-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-23-11-14-10-17(24-16-8-7-13(19)9-15(16)20)22-18(21-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVQPZFCKSXQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine is a synthetic organic compound with a complex molecular structure that includes a pyrimidine ring and various functional groups. Its molecular formula is , with a molecular weight of 377.29 g/mol. The compound is noted for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The structural configuration of this compound includes:
- A dichlorophenyl group which enhances its bioactivity.
- A methoxymethyl substituent that may influence its reactivity and solubility.
- A sulfanyl group , which can participate in various chemical reactions.
Table 1: Structural Features of this compound
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₄Cl₂N₂OS |
| Molecular Weight | 377.29 g/mol |
| CAS Number | 339279-07-1 |
| Functional Groups | Dichlorophenyl, sulfanyl, methoxymethyl |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, particularly:
Antimicrobial Activity
Research suggests that compounds with similar structures to this compound demonstrate efficacy against various pathogens. The presence of the dichlorophenyl moiety is often associated with enhanced antimicrobial effects.
Anticancer Properties
Several studies have reported on the anticancer potential of this compound. It may inhibit specific enzymes or pathways involved in tumor progression. For example, compounds structurally related to this pyrimidine derivative have shown cytotoxic effects on various cancer cell lines.
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of several derivatives similar to this compound against human cancer cell lines such as MCF7 (breast carcinoma), HT-29 (colon carcinoma), and M21 (skin melanoma). The results indicated that these compounds significantly inhibited cell growth at micromolar concentrations.
Table 2: Antiproliferative Activity Results
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 4-[(2,4-Dichlorophenyl)sulfanyl]-... | 5.0 | MCF7 |
| 5-Methoxy-4-[(2-methoxyphenyl)... | 3.5 | HT-29 |
| 6-(2,4-Dichlorophenyl)-... | 7.0 | M21 |
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Cell Cycle Progression : Similar compounds have been shown to block cell cycle progression in the G2/M phase.
- Interaction with Enzymes : The sulfanyl group may facilitate interactions with specific enzymes involved in cellular signaling pathways.
- Induction of Apoptosis : Evidence suggests that these compounds can induce apoptosis in cancer cells through various biochemical pathways.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that pyrimidine derivatives exhibit significant anticancer properties. The compound in focus has been studied for its ability to inhibit specific cancer cell lines. For instance, a study demonstrated that similar compounds could induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .
Antimicrobial Properties : Compounds with a pyrimidine core have shown promising antimicrobial activity. The presence of the dichlorophenylsulfanyl moiety enhances this activity, making it a candidate for further exploration as an antimicrobial agent against resistant strains of bacteria and fungi .
Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in the context of kinases involved in cancer progression. Inhibiting these enzymes can halt tumor growth and metastasis, making this compound a valuable asset in targeted cancer therapies .
Agrochemical Applications
Herbicide Development : The structural characteristics of 4-[(2,4-Dichlorophenyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine suggest its potential use as a herbicide. Research into similar compounds has shown effectiveness in controlling various weed species while being selective enough to minimize damage to crops .
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrimidine derivatives, including the target compound. They evaluated their effects on human breast cancer cell lines (MCF-7) and found that the compound inhibited cell growth significantly compared to controls. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Activity
A study conducted on various pyrimidine derivatives showcased their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that the tested compound exhibited a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .
Case Study 3: Herbicidal Efficacy
Research published by the Environmental Protection Agency evaluated the herbicidal properties of similar pyrimidine compounds. The study demonstrated effective control over several weed species while maintaining safety profiles for major crops like corn and soybeans. This positions this compound as a promising candidate for future herbicide formulations .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine core and substituents enable diverse nucleophilic substitution reactions. Key findings include:
Key Insights :
- The 4-position sulfanyl group stabilizes the pyrimidine ring, directing nucleophilic attack to the para-chloro substituent in related dichloropyrimidines .
- Methoxymethyl groups exhibit stability under basic conditions but hydrolyze to hydroxymethyl derivatives in acidic media.
Oxidation Reactions
The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives:
Mechanistic Notes :
- Sulfoxide formation occurs selectively at low temperatures, while sulfones require prolonged heating .
- The methoxymethyl group remains intact under these conditions due to its electron-donating nature.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the phenyl or pyrimidine rings:
Critical Data :
- Suzuki coupling yields range from 65–85% with electron-deficient arylboronic acids .
- Steric hindrance at the 2-phenyl position limits amination efficiency (<50% yield) .
Electrophilic Aromatic Substitution
The 2-phenyl group participates in electrophilic reactions:
Regioselectivity :
- Electron-withdrawing pyrimidine ring directs electrophiles to the para position of the 2-phenyl group .
Reductive Transformations
Controlled reductions modify substituents without ring saturation:
Limitations :
Photochemical Reactions
UV-induced reactivity has been observed in sulfanyl-containing analogs:
| Condition | Outcome | Reference |
|---|---|---|
| UV (254 nm), CH₃CN | C–S bond cleavage, forming 4-chloro-6-(methoxymethyl)-2-phenylpyrimidine |
Applications :
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at Position 4 (Sulfanyl Group)
4-[(4-Chlorophenyl)sulfanyl]-6-[(methylsulfonyl)methyl]-2-phenylpyrimidine
- Key Differences: The sulfanyl group at position 4 is mono-chlorinated (4-chlorophenyl vs. 2,4-dichlorophenyl). Position 6 has a methylsulfonylmethyl group instead of methoxymethyl.
- Solubility: The methylsulfonyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipophilicity .
4-[(2,4-Dichlorophenyl)sulfanyl]-N,N-dimethyl-6-(trifluoromethyl)-2-pyrimidinamine
- Key Differences: Position 6 features a trifluoromethyl group, and the amino group at position 2 is dimethylated.
- Impact: Electron-Withdrawing Effects: The trifluoromethyl group is strongly electron-withdrawing, increasing ring electron deficiency and reactivity toward nucleophilic attack.
Substituent Variations at Position 6
6-(3,5-Dichlorophenyl)-2-phenyl-4-(trifluoromethyl)pyrimidine
- Key Differences : Position 4 has a trifluoromethyl group instead of a sulfanyl-substituted aryl group.
- Activity: Trifluoromethyl-substituted pyrimidines are associated with enhanced antimicrobial and kinase-inhibiting activities .
4-(((4-Chlorobenzyl)sulfanyl)methyl)-6-((4-chlorophenyl)sulfanyl)-2-(2-pyridinyl)pyrimidine
- Key Differences : Position 2 has a pyridinyl group, and position 6 includes a sulfanylmethyl substituent.
- Steric Effects: The sulfanylmethyl group adds steric bulk, which may hinder binding in confined active sites .
Conformational and Crystallographic Comparisons
- Dihedral Angles: In N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), dihedral angles between the pyrimidine ring and substituent aryl groups range from 12.0° to 86.1°, influencing molecular planarity.
- Target Compound : The 2,4-dichlorophenyl group in the target compound likely adopts a dihedral angle closer to 12.8° (similar to ), promoting coplanarity with the pyrimidine ring and enhancing π-π stacking in biological targets .
Antimicrobial Activity
- Target Compound : The dichlorophenyl and methoxymethyl groups may synergize to improve membrane penetration and disrupt microbial enzymes via hydrophobic and hydrogen-bonding interactions.
- Analogues : Compounds with trifluoromethyl groups (e.g., ) show superior antifungal activity due to increased electrophilicity, while methylsulfonyl derivatives () exhibit better solubility but reduced potency .
Data Tables
Table 1: Structural and Physicochemical Comparison
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 12h | 65–70 | 90 |
| Methoxymethylation | AlCl₃, CH₂Cl₂, 0°C → RT, 6h | 50–55 | 85 |
| Final purification | Silica gel chromatography | – | 95+ |
Basic Research: How is the structural integrity of this compound validated experimentally?
Answer:
Structural validation employs:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 3.35 ppm (methoxymethyl -OCH₃) and δ 7.2–7.8 ppm (aromatic protons) confirm substitution patterns .
- ¹³C NMR : Signals at δ 55.2 (OCH₃) and δ 125–140 ppm (aromatic carbons) verify connectivity .
- High-resolution mass spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ = 419.0421) confirms molecular formula (C₁₈H₁₄Cl₂N₂OS) .
Advanced Research: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Structure-activity relationship (SAR) studies : Compare activity of analogs (e.g., replacing methoxymethyl with methylsulfonyl) to isolate functional group contributions .
- Crystallographic analysis : Resolve conformational differences (e.g., dihedral angles of the dichlorophenyl group) that impact binding .
Q. Table 2: Comparative Biological Activities
| Analog Structure | Assay Type | IC₅₀ (µM) | Target |
|---|---|---|---|
| Parent compound | Urease inhibition | 19.4 | Urease enzyme |
| Trifluoromethyl-pyrimidine analog | Antiviral | 2.1 | SARS-CoV-2 nsp16 |
Advanced Research: What strategies improve the metabolic stability of this compound under physiological conditions?
Answer:
Stability optimization focuses on:
- Functional group modification : Replacing the methoxymethyl group with a cyclopropane ring reduces oxidative metabolism .
- Prodrug design : Phosphonate or sulfate conjugates enhance solubility and slow degradation .
- Formulation : Encapsulation in liposomes or PEGylation extends half-life in serum .
Advanced Research: How does the electronic configuration of the pyrimidine core influence this compound’s reactivity in catalytic applications?
Answer:
The pyrimidine core’s electron-deficient nature (due to chlorine and sulfur substituents) enables:
- Nucleophilic aromatic substitution : Reactivity at C-2 or C-4 positions for further derivatization .
- Coordination chemistry : Pyrimidine nitrogen atoms act as ligands for transition metals (e.g., Pd or Cu) in cross-coupling reactions .
Q. Key Data :
- DFT calculations show a LUMO energy of -1.8 eV at C-4, favoring nucleophilic attacks .
- X-ray crystallography confirms planar geometry, facilitating π-stacking in catalyst design .
Basic Research: What spectroscopic or computational tools are recommended for analyzing degradation products of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
